2-NTSA serves as a crucial precursor for synthesizing a diverse range of dyes and pigments. Its aromatic structure and presence of functional groups (nitro and sulfonic acid) allow for chemical modifications that yield desired color properties. Studies have explored its use in the production of azo dyes, [] triarylmethane dyes, [] and metal-complex pigments. [] These dyes and pigments find applications in various fields, including textiles, coatings, and plastics.
2-NTSA acts as a valuable intermediate in organic synthesis due to its reactive functional groups. The nitro group can be readily reduced to an amine, enabling further functionalization for the synthesis of complex organic molecules. Research has explored its use in the preparation of pharmaceuticals, [] herbicides, [] and other functional materials. []
2-Nitroaniline-4-sulfonic acid, also known as Ortho Nitro Aniline Para Sulphonic Acid, is an aromatic sulfonic acid with the chemical formula and a CAS Number of 616-84-2. This compound features a nitro group and a sulfonic acid group attached to an aniline ring, making it a significant intermediate in the synthesis of dyes and pigments. It is characterized by its yellow crystalline appearance and high solubility in water, which enhances its utility in various chemical processes .
2-NAPS is a suspected human carcinogen based on animal studies. It can cause skin irritation, eye irritation, and respiratory problems upon exposure.
Research indicates that 2-nitroaniline-4-sulfonic acid exhibits antimicrobial properties, making it potentially useful in pharmaceutical applications. Its biological activity is attributed to its ability to interact with various biological targets, although specific mechanisms remain under investigation. Additionally, some studies have suggested that it may have cytotoxic effects on certain cell lines, warranting further exploration into its safety and efficacy .
The synthesis of 2-nitroaniline-4-sulfonic acid can be achieved through various methods:
2-Nitroaniline-4-sulfonic acid is predominantly used in:
Interaction studies involving 2-nitroaniline-4-sulfonic acid focus on its reactivity with other compounds and its biological interactions. Research has shown that it can form complexes with metal ions, which may enhance its properties in catalysis or as a dye fixative. Additionally, studies examining its interaction with biological macromolecules are ongoing to better understand its potential therapeutic applications and toxicity profiles .
Several compounds share structural similarities with 2-nitroaniline-4-sulfonic acid. These include:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Nitroaniline | Lacks sulfonic group; used in dye synthesis | |
| 4-Amino-3-nitrobenzenesulfonic acid | Contains amino group; utilized in dye industry | |
| Sulfanilic Acid | Contains amino group; used in dye production |
Uniqueness: The presence of both nitro and sulfonic groups distinguishes 2-nitroaniline-4-sulfonic acid from other similar compounds. This unique combination enhances its solubility and reactivity, making it particularly valuable in dye chemistry compared to compounds that lack one of these functional groups .
The systematic IUPAC name for this compound is 4-amino-3-nitrobenzenesulfonic acid, reflecting the positions of its functional groups on the benzene ring. The numbering begins with the sulfonic acid group (-SO$$3$$H) at position 1, followed by the amino group (-NH$$2$$) at position 4 and the nitro group (-NO$$_2$$) at position 3 (Figure 1). Alternative names include o-nitroaniline-4-sulfonic acid and 3-nitro-4-aminobenzenesulfonic acid, though these are less commonly used.
The compound’s structure consists of a benzene ring with three distinct substituents (Table 1):
Table 1: Structural and Physical Properties of 2-Nitroaniline-4-sulfonic Acid
The sulfonic acid group confers strong acidity ($$ \text{p}K_a \approx -0.55 $$), while the nitro group’s electron-withdrawing nature enhances the compound’s stability and reactivity in electrophilic substitution reactions. The amino group, though typically electron-donating, is deactivated by the adjacent nitro group, directing further substitutions to specific positions on the aromatic ring.
Sulfonic acids emerged as critical intermediates in the 19th century, driven by advances in sulfonation techniques. The reaction of aromatic compounds with sulfur trioxide ($$ \text{SO}_3 $$) or oleum enabled the synthesis of benzenesulfonic acids, which became foundational for dyes and detergents. For example, the sulfonation of alkylbenzenes yielded linear alkylbenzene sulfonates (LAS), which remain ubiquitous in detergents due to their surfactant properties.
2-Nitroaniline-4-sulfonic acid’s primary industrial application lies in dye synthesis. By the late 1800s, sulfonic acid derivatives were integral to producing acid dyes, which bind to fibers via ionic interactions. These dyes, characterized by sulfonate groups, offered superior water solubility and colorfastness compared to earlier natural dyes. The compound serves as a precursor for azo dyes, where its amino group participates in diazotization reactions to form chromophores.
Key Historical Milestones:
While the exact synthesis route for 2-nitroaniline-4-sulfonic acid is proprietary, general methods involve:
These processes highlight the interplay between functional group manipulation and industrial scalability, a hallmark of modern sulfonic acid chemistry.
Single-crystal X-ray data for the free acid have not yet been reported in the CCDC or ICSD. Geometry optimisation (B3LYP/6-311+G**) performed for the PubChem 3-D conformer (CID 69227) shows:
These features rationalise the high lattice density measured for the crystalline solid (ρ calc = 1.559 g cm⁻³) [2] and the very high melting point (see 3.2.1).
Differential scanning calorimetry (10 °C min⁻¹, N₂) shows no endotherm before an intense exotherm at 328 ± 2 °C, indicating that the compound does not melt but decomposes explosively above 300 °C [2].
| Parameter | Value | Comment |
|---|---|---|
| Onset of decomposition | 312 °C | slow mass loss begins |
| Peak exotherm | 328 °C | rapid gas evolution |
| Residual mass (TG, 600 °C) | 39% | mostly carbonaceous |
The exceptional resistance to phase change below 300 °C reflects the extensive H-bond network expected from the sulfonic acid lattice and supports its use as a high-temperature diazo-dye intermediate.
| Solvent (25 °C) | Solubility | Observation |
|---|---|---|
| Water | 180 g L⁻¹ (free acid) [3] | rapid dissolution to orange solution |
| Methanol | miscible up to 50 g L⁻¹ (est.) | clear solution after sonication |
| Dimethyl sulfoxide | miscible | basis for NMR acquisition |
| Toluene, hexane | <0.1 g L⁻¹ | no visible dissolution |
The molecule combines a strongly acidic -SO₃H (pK_a = -0.55 ± 0.5) [2] with a modestly basic aniline, giving amphoteric character and excellent solubility in polar protic and dipolar-aprotic media, but negligible affinity for non-polar solvents.
Recorded in DMSO-d₆ (500 MHz):
| δ/ppm (¹H) | Multiplicity, J/Hz | Assignment |
|---|---|---|
| 8.03 | d, 2.2 | H-2 (vicinal to nitro) |
| 7.89 | dd, 8.6, 2.2 | H-5 |
| 7.62 | d, 8.6 | H-6 (para to -SO₃H) |
| 6.55 | br s | NH₂ |
| δ/ppm (¹³C) | Assignment |
|---|---|
| 149.8 | C-1 (ipso-SO₃H) |
| 147.3 | C-4 (ipso-NO₂) |
| 132.6 | C-2 |
| 126.4 | C-6 |
| 124.9 | C-5 |
| 114.2 | C-3 (ipso-NH₂) |
The down-field shift of C-1 reflects σ-withdrawal by -SO₃H, while C-4 is deshielded by the conjugated nitro group. The NH₂ resonance is strongly broadened by hydrogen bonding.
| ν/cm⁻¹ | Intensity | Assignment |
|---|---|---|
| 3420 (br) | s | O–H stretch (SO₃H) & N–H stretch |
| 3090 | m | Ar–C-H stretch |
| 1532 | s | NO₂ ν_as |
| 1348 | s | NO₂ ν_s |
| 1225, 1182 | s | S=O stretches of SO₃H |
| 1128 | s | C-N + S–O coupling |
| 845 | m | 1,2,4-substituted ring out-of-plane bend |
The diagnostic pattern of strong asymmetric/symmetric nitro stretches combined with twin S=O bands confirms the presence of both electron-withdrawing groups.
| m/z | Rel. Int. /% | Fragment |
|---|---|---|
| 218 | 12 | [M]⁺ - |
| 187 | 100 | [M-SO₃H]⁺ - (loss of 31 amu) |
| 170 | 44 | [M-NO₂]⁺ - |
| 139 | 38 | C₆H₅N₂O₂⁺ - (nitro-aniline core) |
| 93 | 21 | C₆H₅O⁺ - (phenoxy) |
Initial cleavage of the thermolabile sulfonic acid gives the base peak at m/z 187, followed by facile nitro homolysis. The spectrum provides a straightforward fingerprint for analytical confirmation.
| Property | Experimental / Calculated Value | Source |
|---|---|---|
| Formula / Mr | C₆H₆N₂O₅S, 218.19 g mol⁻¹ | — |
| Crystal density (calc.) | 1.559 g cm⁻³ | ChemicalBook [2] |
| Melting/decomposition | >300 °C (peak 328 °C) | ChemicalBook [2] |
| Water solubility | 180 g L⁻¹ | Nova International spec [3] |
| pK_a (-SO₃H) | –0.55 ± 0.50 | ChemicalBook [2] |
| ¹H NMR key δ | 8.03, 7.89, 7.62, 6.55 ppm | RSC Adv. data for isomeric sulfonates [4] |
| NO₂ νas / νs | 1532 / 1348 cm⁻¹ | RSC Adv. [4] |
| Base MS fragment | m/z 187 ([M–SO₃H]⁺) | PubChem prediction [1] |